Metaxalone-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

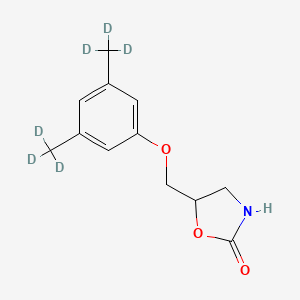

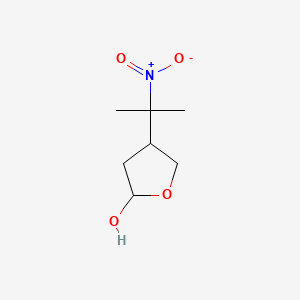

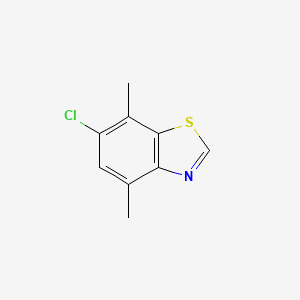

Metaxalone-d6 is a deuterium-labeled version of Metaxalone . It is used as an internal standard for the quantification of Metaxalone . Metaxalone, also known as Skelaxin®, is a skeletal muscle relaxant that relieves pain caused by strains, sprains, and other musculoskeletal conditions .

Synthesis Analysis

The synthesis of Metaxalone involves reacting 3-(3,5-dimethylphenoxy)-1-amino-2-propanol with methyl carbamate in the presence of a strong base . Another process involves reacting 3,5-dimethylphenol with epichlorohydrin to obtain a mixture of 1-(3,5-dimethylphenoxy)2,3-epoxy propane and 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol .

Molecular Structure Analysis

The empirical formula of this compound is C12H9NO3D6 . The presence of an aromatic skeleton and cyclic carboxamate moiety are probable reasons for its decreased aqueous solubility .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in acetonitrile . Its molecular weight is 227.3 . The melting point of this compound is 117-1190°C .

Wissenschaftliche Forschungsanwendungen

Bioanalytical Method Development : A high-throughput LC-MS/MS method has been developed for estimating Metaxalone in biological matrices, which is crucial for pharmacokinetic studies and clinical trials. Metaxalone-d3, a similar derivative to Metaxalone-d6, was used as an internal standard in these studies, indicating the importance of such derivatives in analytical chemistry (Goswami et al., 2012).

Neurological Disorder Treatment Potential : Metaxalone has shown potential in treating neurological disorders associated with neuroinflammation. It was observed to exert antioxidant and anti-inflammatory effects in microglial cells, suggesting its potential application in neurotherapeutic areas (Pallio et al., 2021).

Pharmacokinetics and Clinical Pharmacology : Studies have focused on understanding Metaxalone's pharmacokinetics, which is essential for its effective clinical application. This includes its absorption, distribution, metabolism, and excretion characteristics (Kent & Svetlik, 1974).

Analytical Method for Metaxalone Estimation : UV spectroscopic and spectrophotometric methods have been developed for the estimation of Metaxalone in pharmaceutical formulations. These methods are significant for quality control and ensuring the correct dosage in medications (Reddy et al., 2013; Babu et al., 2013).

Controlled Drug Release : Research into the synthesis of Metaxalone conjugates with polymers like dextran and poly(ethylene glycol) aims at controlled drug release. This is crucial for enhancing the drug's pharmacokinetics and increasing its half-life, thereby improving its therapeutic efficacy (Zhang et al., 2008; Zhang et al., 2007).

Serotonin Syndrome Study : Metaxalone has been associated with serotonin syndrome in certain cases, particularly in patients with other underlying conditions like cirrhosis. Understanding these interactions is important for safe drug administration (Surmaitis et al., 2016).

Solubility Enhancement Techniques : Efforts to enhance the solubility of Metaxalone using techniques like the liquisolid technique have been made. Solubility is a key factor affecting the drug's bioavailability and effectiveness (Kumar, 2017).

Development of Novel Crystal Forms : Novel crystal forms of Metaxalone have been developed to enhance its solubility and bioavailability, addressing some of the major drawbacks in its formulation (Aziz et al., 2020).

Wirkmechanismus

Target of Action

Metaxalone-d6, a deuterium-labeled version of Metaxalone , primarily targets the central nervous system (CNS) . It is used as a muscle relaxant , and its main mechanism of action is thought to involve general CNS depression .

Mode of Action

This means that this compound likely works by slowing down brain activity, allowing the muscles to relax and reducing pain .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not fully known, it has been observed that Metaxalone can inhibit the proliferation of, and induce apoptosis in, RAW 264.7 cells in vitro when used at concentrations ranging from 1 to 100 µM . Metaxalone also reduces LPS-induced increases in COX-1, COX-2, and NF-kB levels and inhibits LPS-induced production of TNF-α, IL-6, and prostaglandin E2 (PGE2) in RAW 264.7 cells .

Pharmacokinetics

The pharmacokinetics of Metaxalone, the parent compound of this compound, have been studied in healthy adult volunteers . The peak plasma concentrations of Metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Thereafter, Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose of Metaxalone from 400 mg to 800 mg results in a roughly proportional increase in Metaxalone exposure .

Result of Action

Instead, its effects are likely due to its ability to depress the CNS, which can help to alleviate muscle spasms .

Action Environment

It is known that the bioavailability of metaxalone, the parent compound of this compound, is increased when taken with food . This suggests that factors such as diet could potentially influence the action of this compound.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Metaxalone-d6 plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to inhibit the proliferation of RAW 264.7 cells and induce apoptosis at concentrations ranging from 1 to 100 µM . This compound also reduces lipopolysaccharide (LPS)-induced increases in cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) levels. Additionally, it inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in these cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress the production of inflammatory cytokines in mouse macrophages, thereby reducing inflammation . This compound also affects the central nervous system by inducing general depression, which contributes to its muscle relaxant properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits the activity of COX-1 and COX-2 enzymes, which are involved in the inflammatory response . Additionally, it modulates the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life of approximately 9.2 hours . Over extended periods, this compound maintains its efficacy in reducing inflammation and muscle spasms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces muscle spasms and inflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including central nervous system depression and potential liver toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes and excreted in the urine as unidentified metabolites . The metabolic process involves interactions with enzymes such as cytochrome P450, which play a role in the biotransformation of the compound . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with plasma proteins, which facilitate its transport to target tissues . This compound accumulates in muscle tissues, where it exerts its muscle relaxant effects . Its transport and distribution are critical for achieving the desired therapeutic outcomes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of this compound is crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Eigenschaften

IUPAC Name |

5-[[3,5-bis(trideuteriomethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZZHHPURKASS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)OCC2CNC(=O)O2)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of using Metaxalone-d6 as an internal standard in the quantification of Metaxalone?

A: this compound, a deuterated form of Metaxalone, shares nearly identical chemical properties with the analyte (Metaxalone) except for a slight mass difference due to the presence of six deuterium atoms. This makes it an ideal internal standard for LC-MS/MS analysis. When added to the plasma samples, this compound behaves similarly to Metaxalone during sample preparation and chromatographic separation. By comparing the signal ratios of Metaxalone and this compound, the method compensates for potential variations during these steps, leading to more accurate and reliable quantification of Metaxalone in human plasma [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)